![molecular formula C6H10ClN3O2 B2831698 cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hcl CAS No. 2309433-00-7](/img/structure/B2831698.png)

cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

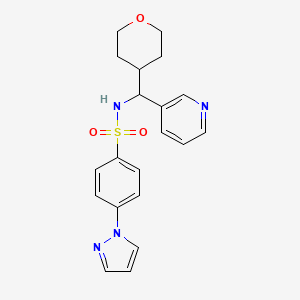

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .

Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The antimicrobial compound was purified using a silica gel column chromatography and high performance liquid chromatography .Molecular Structure Analysis

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . It contains a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Aplicaciones Científicas De Investigación

Bioactive Metabolite Production A novel cyclic dipeptide, named JS-3, was isolated from the fermentation broth of Streptomyces sp. 8812. This compound, a variant of cis-Hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione, exhibited a range of bioactivities including antibacterial, antifungal, antiproliferative activities, and free-radical scavenging. This isolation marks the first of its kind from natural sources, specifically from bacteria of the genus Streptomyces (Solecka et al., 2018).

Synthesis and Biological Evaluation The compound has been involved in synthetic chemistry processes yielding various bioactive molecules. For instance, its derivatives have shown significant anti-inflammatory and anticancer activity against multiple human cancer cell lines. Notably, a derivative exhibited considerable anti-inflammatory activity, comparable to that of ibuprofen, and demonstrated potent anticancer properties (Kumar et al., 2016).

Reactivity and Derivative Formation cis-Hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione has been a key intermediate in the synthesis of pyrazole-3-carboxamide derivatives, pyrrol-2-ones, and quinoxaline-2-one derivatives through reactions with hydrazine hydrate and o-phenylenediamine. These reactions underline the compound's versatility as a precursor in heterocyclic chemistry (Sarıpınar et al., 2007).

Organic Electronics cis-Hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione derivatives have been utilized in the synthesis of n-type small molecule semiconductors for organic thin-film transistors (OTFTs). These compounds demonstrated electron mobilities that are promising for the development of solution-processed n-channel OTFTs, showcasing the compound's potential in electronic applications (Hong et al., 2013).

Antibiofilm Activity The compound has shown effectiveness against biofilm formation by Gram-negative bacteria, indicating its potential as an antibiofilm agent. This activity is particularly relevant for addressing urinary tract infections (UTIs) and other biofilm-associated infections, showcasing the compound's therapeutic potential beyond its chemical properties (Rajivgandhi et al., 2018).

Direcciones Futuras

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in these papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

(4aR,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c10-5-6(11)9-4-2-7-1-3(4)8-5;/h3-4,7H,1-2H2,(H,8,10)(H,9,11);1H/t3-,4+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTMRJOENWINRW-HKTIBRIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)NC(=O)C(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](CN1)NC(=O)C(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2831616.png)

![6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2831620.png)

![N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B2831624.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2831627.png)

![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2831628.png)

![7-(2-Methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2831629.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)

![3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2831632.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2831634.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)